molecular formula C10H16O B12663991 3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane] CAS No. 62318-94-9

3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]

Cat. No.: B12663991
CAS No.: 62318-94-9
M. Wt: 152.23 g/mol
InChI Key: ISNKNHAUYOWDHN-UHFFFAOYSA-N
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Description

3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane] is a chemical compound with a unique spiro structure, which means it has two rings connected through a single atom. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane] typically involves the reaction of 3,3-dimethylbicyclo[2.2.1]hept-2-ene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds through an epoxidation mechanism, where the double bond in the bicyclic structure reacts with the peracid to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane] has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying spiro compounds’ reactivity and stability.

    Biology: Research into its potential biological activities, including antimicrobial and anticancer properties, is ongoing.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane] exerts its effects involves the interaction of the oxirane ring with various molecular targets. The ring strain in the oxirane makes it highly reactive, allowing it to participate in ring-opening reactions with nucleophiles. These reactions can lead to the formation of new bonds and the generation of biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane] is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

62318-94-9

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2,2-dimethylspiro[bicyclo[2.2.1]heptane-3,2'-oxirane]

InChI

InChI=1S/C10H16O/c1-9(2)7-3-4-8(5-7)10(9)6-11-10/h7-8H,3-6H2,1-2H3

InChI Key

ISNKNHAUYOWDHN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)C13CO3)C

Origin of Product

United States

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